molecular formula C18H19N5O3S2 B2794169 ETHYL 2-(2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDO)BENZOATE CAS No. 1189693-42-2

ETHYL 2-(2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDO)BENZOATE

Cat. No.: B2794169
CAS No.: 1189693-42-2
M. Wt: 417.5
InChI Key: DPCKXSLOZVVJOM-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a thiazolo[4,5-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate typically involves multiple stepsThe final step involves esterification to form the ethyl benzoate moiety .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

ETHYL 2-(2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a topoisomerase I inhibitor, which is crucial for DNA replication and cell division.

    Medicine: Explored for its anticancer properties, particularly in targeting topoisomerase I to inhibit cancer cell proliferation.

Mechanism of Action

The mechanism of action of ethyl 2-(2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate involves its interaction with topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication. The compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and ultimately leading to DNA damage and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit topoisomerase I sets it apart from other similar compounds .

Properties

IUPAC Name

ethyl 2-[[2-[[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S2/c1-4-26-17(25)11-7-5-6-8-12(11)21-13(24)9-27-16-14-15(19-10-20-16)22-18(28-14)23(2)3/h5-8,10H,4,9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCKXSLOZVVJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2SC(=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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